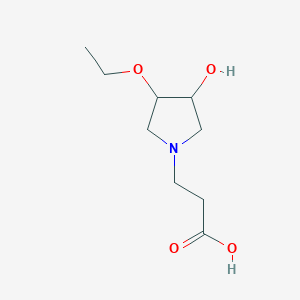

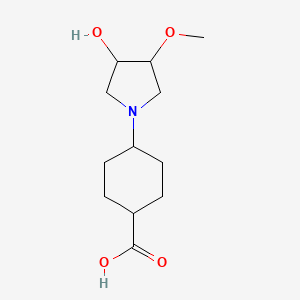

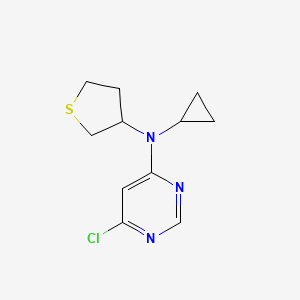

![molecular formula C11H13ClN4O B1477756 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 2097980-89-5](/img/structure/B1477756.png)

4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Übersicht

Beschreibung

“4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a derivative of Oxazepine . Oxazepines are a family of unsaturated heterocycles containing seven atoms, with a nitrogen replacing a carbon at one position and an oxygen replacing a carbon at another position .

Synthesis Analysis

The synthesis of Oxazepine derivatives can be achieved by a one-pot three-component reaction of 2-(2-formylphenoxy) acetic acid and 2-aminobenzamide as bifunctional reagents and an isocyanide without using any catalyst . Another method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C .

Molecular Structure Analysis

The molecular weight of “this compound” is 195.2167 . The IUPAC Standard InChI is InChI=1S/C13H9NO/c1-3-7-12-10 (5-1)9-14-11-6-2-4-8-13 (11)15-12/h1-9H .

Chemical Reactions Analysis

A novel synthetic method has been developed for accessing benzo[b][1,4]oxazepines, which are one of the rare classes of benzoxazepine derivatives, by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . A series of benzo[b][1,4]oxazepine derivatives can be prepared using this synthetic protocol .

Physical and Chemical Properties Analysis

“this compound” is a colorless liquid, odorless to fruity . It does not react rapidly with air or water .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Transformations

Research in synthetic chemistry has extensively explored the synthesis and applications of complex heterocyclic compounds, including benzoxazepines and related structures. These compounds are of interest due to their potential in pharmaceutical development and materials science. For example, methodologies for the synthesis of benzimidazoles, quinoxalines, and benzo[diazepines] focus on the condensation of o-phenylenediamines with various electrophilic reagents, highlighting the synthetic versatility and potential utility of these frameworks in designing novel compounds with targeted properties (Ibrahim, 2011).

Biological Activities and Therapeutic Potential

Benzoxazepines and structurally related compounds have been investigated for their biological activities, including antimicrobial, anti-inflammatory, and potential antitumor activities. The exploration of benzothiazoles, for instance, has revealed a broad spectrum of antimicrobial and analgesic properties, indicating the therapeutic potential of these scaffolds (Kamal et al., 2015). This suggests that compounds like 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine could have promising applications in drug development, pending further research into their specific biological activities.

Environmental and Toxicological Studies

Some research efforts are directed towards understanding the environmental persistence and toxicological profiles of halogenated organic compounds, including those with benzodiazepine structures. Studies on the occurrence, fate, and behavior of related compounds in aquatic environments could provide insights into the environmental impact and potential risks associated with the use and disposal of such chemicals (Haman et al., 2015).

Safety and Hazards

Inhalation of vapors or dust is extremely irritating. It may cause burning of eyes and lachrymation (flow of tears). It may cause coughing, difficult breathing, and nausea. Brief exposure effects last only a few minutes. Exposure in an enclosed area may be very harmful. Fire will produce irritating, corrosive, and/or toxic gases. Runoff from fire control or dilution water may cause environmental contamination .

Zukünftige Richtungen

The synthesis of “4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” and its derivatives is a field of ongoing research. The development of new methods for the synthesis of these compounds remains a hot topic in organic chemistry due to their importance in biologically active natural products and synthetic materials .

Wirkmechanismus

Target of Action

The primary target of 4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine and its derivatives is the human transient receptor potential ankyrin 1 (TRPA1) receptor . This receptor is primarily expressed in small diameter, nociceptive neurons and plays a key role as a biological sensor .

Mode of Action

The compound acts as an extremely potent activator of the TRPA1 receptor

Biochemical Pathways

The TRPA1 receptor is known to transduce mechanical, thermal, and pain-related inflammatory signals . Activation of this receptor contributes to the perception of noxious stimuli and inflammatory hyperalgesia

Result of Action

The activation of the TRPA1 receptor by this compound could potentially lead to various physiological responses, including the perception of pain and inflammation . .

Biochemische Analyse

Biochemical Properties

4-(2-Azidoethyl)-7-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to activate the human transient receptor potential ankyrin 1 (TRPA1) receptor, which is a key biological sensor . The interaction with TRPA1 involves binding to the receptor and inducing conformational changes that lead to its activation. This activation can result in the transduction of mechanical, thermal, and pain-related inflammatory signals .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of TRPA1 by this compound can lead to the release of calcium ions, which play a pivotal role in various cellular processes . Additionally, it can affect the expression of genes involved in inflammatory responses and pain perception .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the TRPA1 receptor, causing a conformational change that activates the receptor . This activation can lead to the opening of ion channels and subsequent influx of calcium ions, which are critical for various cellular functions . Additionally, the compound may inhibit or activate other enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained activation of TRPA1 and prolonged cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively activate TRPA1 without causing significant adverse effects . At higher doses, it may induce toxic effects, including excessive activation of TRPA1, leading to cellular damage and inflammation . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological response .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for optimizing its use in biochemical research and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular function .

Eigenschaften

IUPAC Name |

4-(2-azidoethyl)-7-chloro-3,5-dihydro-2H-1,4-benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O/c12-10-1-2-11-9(7-10)8-16(5-6-17-11)4-3-14-15-13/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHIHAYYTNYENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1CCN=[N+]=[N-])C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

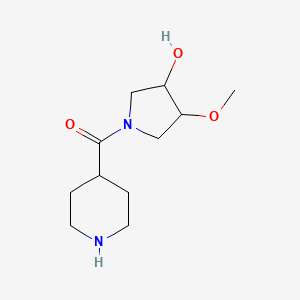

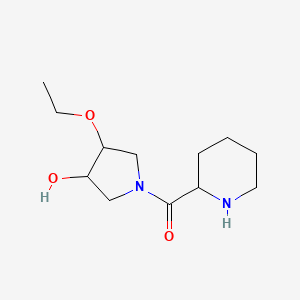

![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1477676.png)

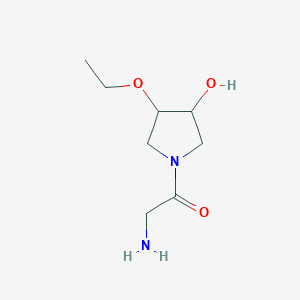

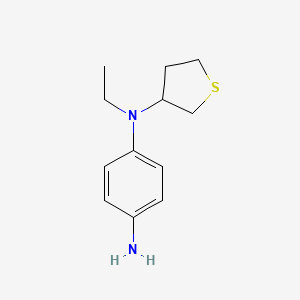

![2-(4-Methoxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-amine](/img/structure/B1477678.png)

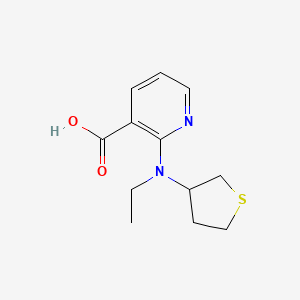

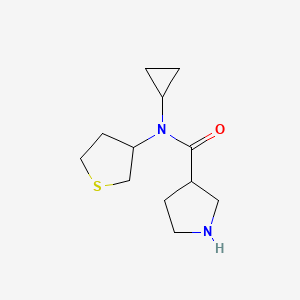

![1-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477690.png)

![3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477691.png)